6α-Hydroxy Paclitaxel-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

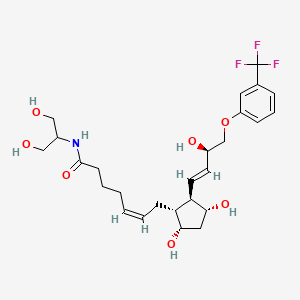

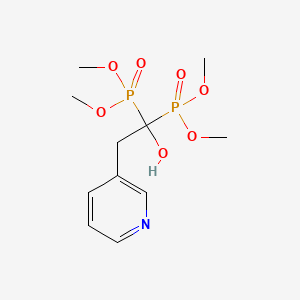

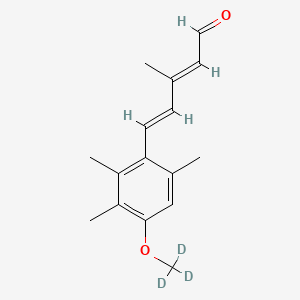

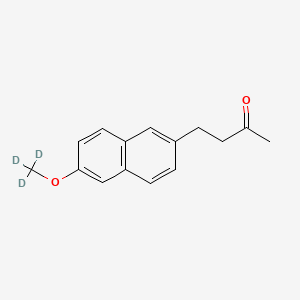

6α-Hydroxy Paclitaxel-d5 is the deuterium labeled 6α-Hydroxy paclitaxel. It is a primary metabolite of Paclitaxel and retains a time-dependent effect on organic anion–transporting polypeptides 1B1/SLCO1B1 (OATP1B1) with similar inhibition potency to Paclitaxel .

Synthesis Analysis

A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma has been developed . This method is applicable to all paclitaxel dosages used in clinical routine and is based on quick protein precipitation .Molecular Structure Analysis

The molecular structure of 6α-Hydroxy Paclitaxel-d5 can be found in various databases such as PubChem . The molecular formula is C47H51NO15 .Chemical Reactions Analysis

A column-switching liquid chromatography/electrospray ionization tandem mass spectrometry method has been developed to determine paclitaxel and its metabolites, 6α-hydroxypaclitaxel and p-3′-hydroxypaclitaxel, in human plasma .Physical And Chemical Properties Analysis

The physical and chemical properties of 6α-Hydroxy Paclitaxel-d5 can be found in various databases. For instance, it is a crystalline solid with a formula weight of 869.9. It is soluble in DMSO and Methanol .Scientific Research Applications

Clinical Pharmacokinetics and Therapeutic Drug Monitoring : 6α-Hydroxy-paclitaxel, a main metabolite of paclitaxel, plays a significant role in clinical pharmacokinetics. A study developed a method for determining paclitaxel and 6α-hydroxy-paclitaxel in human plasma, crucial for therapeutic drug monitoring in cancer patients (Posocco et al., 2018).

Metabolism and Interaction with Antioxidants : Research on the metabolism of paclitaxel in liver microsomes showed that 6α-hydroxypaclitaxel is the main metabolite formed by CYP2C8 in humans. The study also explored how phenolic antioxidants can influence this metabolism, potentially impacting the drug's efficacy (Vaclavikova et al., 2003).

Combination Therapy and Drug Interaction Studies : In a study investigating the interaction between paclitaxel and traditional Japanese Kampo medicine, it was found that certain components can affect the metabolism of paclitaxel, including 6α-hydroxypaclitaxel, thus impacting the efficacy of combination therapies (Nakayama et al., 2021).

Enzymatic Studies and High-Performance Liquid Chromatography Analysis : A method was developed to analyze the 6α-hydroxylation of paclitaxel catalyzed by CYP2C8 using high-performance liquid chromatography, providing valuable insights for enzymatic studies and drug metabolism (Crespi et al., 2006).

Genetic Polymorphisms and Drug Metabolism : Another study highlighted the influence of genetic polymorphisms on the metabolism of paclitaxel and its metabolites, including 6α-hydroxypaclitaxel, offering insights into individual variability in drug response (Fransson et al., 2011).

Role in Drug Resistance : Research has indicated that the metabolism of paclitaxel, including the formation of 6α-hydroxypaclitaxel, can be influenced by various factors, potentially contributing to drug resistance in cancer treatments (Bun et al., 2003).

In Vitro and In Vivo Antitumor Activity : The antitumor activity of paclitaxel formulations, including its metabolites like 6α-hydroxypaclitaxel, has been studied extensively, offering insights into therapeutic mechanisms and potential enhancements in cancer treatment (Wang et al., 2006).

Safety And Hazards

Future Directions

The development of a new, sensitive, and specific HPLC–MS/MS method for the quantification of paclitaxel and its main metabolite, 6α-hydroxy-paclitaxel, in patients’ plasma, is a significant advancement . This method could be applied to all paclitaxel dosages used in clinical routine, potentially improving the overall benefit-risk ratio of paclitaxel treatment .

properties

CAS RN |

1315376-90-9 |

|---|---|

Product Name |

6α-Hydroxy Paclitaxel-d5 |

Molecular Formula |

C47H51NO15 |

Molecular Weight |

874.948 |

InChI |

InChI=1S/C47H51NO15/c1-24-30(61-43(57)33(51)32(27-16-10-7-11-17-27)48-41(55)28-18-12-8-13-19-28)22-47(58)40(62-42(56)29-20-14-9-15-21-29)36-45(6,38(54)35(60-25(2)49)31(24)44(47,4)5)37(53)34(52)39-46(36,23-59-39)63-26(3)50/h7-21,30,32-37,39-40,51-53,58H,22-23H2,1-6H3,(H,48,55)/t30-,32-,33+,34-,35+,36-,37-,39+,40-,45-,46+,47+/m0/s1/i8D,12D,13D,18D,19D |

InChI Key |

NDCWHEDPSFRTDA-NZSUPHSRSA-N |

SMILES |

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C |

synonyms |

6α-Hydroxy Taxol-d5; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.